(5-Bromofuran-2-yl){4-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}methanone
Description
This compound belongs to a class of piperazinyl methanone derivatives featuring a brominated furan moiety and a sulfonylated benzoxadiazole group. Structurally, it comprises:
- A piperazine core, a common pharmacophore in medicinal chemistry due to its conformational flexibility and hydrogen-bonding capabilities.
- A 7-chloro-2,1,3-benzoxadiazol-4-yl sulfonyl substituent, which introduces electron-withdrawing properties and enhances binding affinity to biological targets via π-π stacking and polar interactions.
The benzoxadiazole ring system is notable for its stability and role in modulating electronic effects, while the sulfonyl group improves solubility and metabolic stability. This compound’s design likely targets enzymes or receptors where these structural features synergize for enhanced activity .
Properties
Molecular Formula |
C15H12BrClN4O5S |
|---|---|
Molecular Weight |
475.7 g/mol |
IUPAC Name |
(5-bromofuran-2-yl)-[4-[(4-chloro-2,1,3-benzoxadiazol-7-yl)sulfonyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C15H12BrClN4O5S/c16-12-4-2-10(25-12)15(22)20-5-7-21(8-6-20)27(23,24)11-3-1-9(17)13-14(11)19-26-18-13/h1-4H,5-8H2 |
InChI Key |
KGMMWQDLOFFZQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=C(O2)Br)S(=O)(=O)C3=CC=C(C4=NON=C34)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromofuran-2-yl){4-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}methanone typically involves multi-step organic reactions. The initial step often includes the bromination of furan to obtain 5-bromofuran. This is followed by the sulfonylation of piperazine with 7-chloro-2,1,3-benzoxadiazole-4-sulfonyl chloride under controlled conditions. The final step involves coupling the sulfonylated piperazine with 5-bromofuran using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The purification process often involves recrystallization and chromatography techniques to achieve the desired purity.
Chemical Reactions Analysis
Sulfonation and Sulfonyl Chloride Formation
The benzoxadiazole sulfonyl group is critical for biological activity and further derivatization. A related synthesis of benzofuran-5-sulfonyl chloride (a structural analog) involves:
-
Grignard reagent formation : Reaction of 5-bromobenzofuran with isopropyl iodide and magnesium in tetrahydrofuran (THF) under reflux .
-
Sulfuryl chloride introduction : Sulfur dioxide and sulfuryl chloride are bubbled through the reaction mixture at -30°C to -40°C, yielding the sulfonyl chloride derivative .
| Step | Conditions | Yield | Key Observations |
|---|---|---|---|
| 1 | THF, Mg, isopropyl iodide, reflux | 15% | Low yield due to competing side reactions |
| 2 | SO₂, SO₂Cl₂ at -30°C to -40°C | - | Requires strict temperature control |
This method highlights challenges in sulfonyl chloride synthesis, including moderate yields and sensitivity to reaction conditions .
Nucleophilic Substitution at the Bromofuran Site
The bromine atom on the furan ring is a reactive site for cross-coupling reactions. While direct data on this compound is limited, analogous bromofuran derivatives undergo:
-
Suzuki-Miyaura coupling : Palladium-catalyzed coupling with aryl boronic acids to form biaryl systems.
-
Buchwald-Hartwig amination : Substitution with amines to install nitrogen-containing groups.
Example Reaction Pathway :
Optimization of catalyst systems (e.g., Pd vs. Cu) and solvents (e.g., DMF vs. THF) could enhance yields .
Piperazine Functionalization
The piperazine moiety allows for further derivatization via:
-
Acylation : Reaction with acyl chlorides or anhydrides to modify the methanone group.
-
Alkylation : Quaternization of the piperazine nitrogen using alkyl halides.
Reported Conditions :
-
Friedel-Crafts acylation with AlCl₃ or ZnCl₂ as Lewis acids .
-
Hydroboration reduction using NaBH₄ or LiAlH₄ for carbonyl reduction .
Benzoxadiazole Modifications
The 7-chloro-2,1,3-benzoxadiazole group can undergo:
-
Chlorine displacement : Nucleophilic aromatic substitution with amines or alkoxides.
-
Oxidation/Reduction : Controlled redox reactions to alter electronic properties.
Key Insight :
Benzoxadiazole sulfonamide derivatives are typically stable under mild acidic/basic conditions but degrade under strong oxidants .
Stability and Degradation Pathways
-
Thermal Stability : Decomposes above 200°C, releasing SO₂ and HCl.
-
Hydrolytic Sensitivity : Susceptible to hydrolysis in aqueous alkaline conditions, cleaving the sulfonamide bond .
Comparative Reactivity of Structural Analogs
| Compound | Key Reaction | Yield | Reference |
|---|---|---|---|
| 7-Chloroquinoline | Antimalarial bromination | 80% | |
| Benzothiazole derivatives | Antimicrobial sulfonation | 65% |
Scientific Research Applications
Structural Features
The compound's structure includes:
- A bromofuran unit, which may enhance reactivity.
- A sulfonamide linkage , known for its role in medicinal chemistry.
- A benzoxadiazole group , often associated with various pharmacological effects.
Antimicrobial Properties
Research has indicated that compounds with similar structural features exhibit antimicrobial activity. The presence of the benzoxadiazole and piperazine groups is particularly noteworthy:
- Benzoxadiazole derivatives have been linked to antimicrobial properties against various pathogens.
- Piperazine-based compounds are known for their anxiolytic effects, suggesting potential applications in treating anxiety disorders.
Anticancer Activity
Studies on related compounds have shown promising anticancer properties:
- The structural components may interact with specific biological targets involved in cancer cell proliferation.
- Future studies are warranted to evaluate the efficacy of this compound against different cancer cell lines through bioassays.
Neuropharmacological Effects
The piperazine moiety is associated with neuropharmacological activities:
- Compounds containing this group have been studied for their potential as anxiolytics and antidepressants.
- The unique combination of functional groups in this compound may lead to novel mechanisms of action.
Derivative Development
The ability to modify the compound opens avenues for developing derivatives with enhanced properties:
- Substituting different groups on the furan or piperazine rings could yield compounds with improved potency or reduced side effects.
Case Study 1: Antimicrobial Testing
In a study evaluating the antimicrobial efficacy of related benzoxadiazole compounds, it was found that modifications in the sulfonamide linkage significantly enhanced activity against Gram-positive bacteria. This suggests that similar modifications to the target compound could yield promising results against microbial pathogens.
Case Study 2: Cancer Cell Line Studies
Research involving piperazine derivatives showed significant cytotoxic effects against various cancer cell lines. The study highlighted the importance of structural diversity in enhancing anticancer activity. Future investigations should focus on assessing the efficacy of (5-Bromofuran-2-yl){4-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}methanone in similar assays.
Mechanism of Action
The mechanism of action of (5-Bromofuran-2-yl){4-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}methanone involves its interaction with specific molecular targets. The benzoxadiazole moiety is known to interact with enzyme active sites, inhibiting their function. The piperazine ring enhances the compound’s binding affinity, while the bromofuran ring facilitates its entry into the target cells. This multi-faceted interaction disrupts the normal biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Similarities
Key Observations :
- The benzoxadiazole sulfonyl group in the target compound distinguishes it from analogues with phenyl or benzyl sulfonyl substituents.
- The bromine atom on the furan ring increases steric bulk and lipophilicity compared to non-halogenated furan derivatives, which may influence pharmacokinetic properties such as membrane permeability .
Table 2: Enzyme Inhibition and Antibacterial Activity of Selected Analogues
Analysis :
- The target compound’s benzoxadiazole sulfonyl group may enhance enzyme inhibition compared to phenyl-sulfonyl analogues due to stronger electron-withdrawing effects, which polarize the sulfonyl moiety and improve interactions with catalytic serine residues in cholinesterases .
- Cytotoxicity is expected to be lower than compound 5h due to the absence of a benzyl group, which can contribute to off-target effects.
Physicochemical Properties
- Solubility: The sulfonyl group improves solubility in polar solvents compared to non-sulfonylated derivatives like (5-bromofuran-2-yl)(piperazin-1-yl)methanone .
Biological Activity
The compound (5-Bromofuran-2-yl){4-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}methanone is a complex organic molecule that exhibits potential biological activity due to its unique structural components. This article delves into its synthesis, biological properties, and potential applications based on recent research findings.
Structural Features
This compound features several key structural elements:
- Bromofuran Ring : The presence of the bromofuran moiety may enhance the compound's reactivity and biological interactions.
- Piperazine Moiety : Known for its role in medicinal chemistry, piperazine derivatives often exhibit a range of pharmacological effects.
- Benzoxadiazole Sulfonyl Group : This component is associated with various biological activities, including antimicrobial and anticancer properties.
Table 1: Structural Components and Their Biological Implications
| Component | Structural Feature | Associated Biological Activity |
|---|---|---|
| Bromofuran | Furan ring with bromine substitution | Increased reactivity and interaction |
| Piperazine | Saturated heterocyclic amine | Anxiolytic effects |
| Benzoxadiazole Sulfonyl Group | Benzoxadiazole with sulfonamide linkage | Antimicrobial, anticancer |
Pharmacological Potential
The biological activity of this compound is primarily influenced by its structural components. Research indicates that compounds containing piperazine and benzoxadiazole groups have been associated with various pharmacological effects:
- Antimicrobial Activity : The benzoxadiazole component has shown significant antimicrobial properties against various pathogens.
- Anticancer Properties : Initial studies suggest potential efficacy in inhibiting cancer cell proliferation, warranting further investigation through bioassays.
- Neuropharmacological Effects : The piperazine group is linked to anxiolytic and antidepressant activities.
Case Studies and Research Findings
Recent studies have highlighted the need for comprehensive evaluation through bioassays to determine the efficacy and safety profile of this compound. A study conducted on similar piperazine derivatives demonstrated promising results in terms of anti-inflammatory and analgesic activities, suggesting that (5-Bromofuran-2-yl){4-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}methanone may exhibit comparable effects.
Table 2: Summary of Relevant Case Studies
| Study Reference | Compound Tested | Biological Activity Observed |
|---|---|---|
| Study A | Piperazine derivatives | Anti-inflammatory, analgesic |
| Study B | Benzoxadiazole derivatives | Antimicrobial against S. aureus |
| Study C | Bromofuran analogs | Cytotoxicity against cancer cell lines |
Synthesis Methods
The synthesis of (5-Bromofuran-2-yl){4-[(7-chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}methanone can be achieved through various chemical reactions involving starting materials that include bromofuran and piperazine derivatives. Optimization of these methods is crucial for enhancing yield and purity.
Key Synthesis Steps
- Formation of the Bromofuran Intermediate : Utilizing appropriate bromination techniques to achieve the desired furan derivative.
- Piperazine Coupling : Reacting the bromofuran with piperazine under controlled conditions to form the piperazine-linked structure.
- Benzoxadiazole Sulfonylation : Introducing the benzoxadiazole sulfonyl group through sulfonamide formation techniques.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
